Linoelaidic acid
Overview
Description
Linoelaidic acid is an octadecadienoic acid containing two E (trans) double bonds at positions 9 and 12 . It has a role as a metabolite, an octadecadienoic acid, and an omega-6 fatty acid .
Molecular Structure Analysis
The molecular formula of Linoelaidic acid is C18H32O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Linoelaidic acid undergoes thermal analysis . More detailed information about its chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
Linoelaidic acid is a white (or colorless) viscous liquid . It has a molecular weight of 280.4 g/mol . More detailed physical and chemical properties can be found in the referenced databases .Scientific Research Applications
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Scientific Field: Cardiovascular Research
- Application Summary : Linoelaidic acid has been studied for its effects on human umbilical vein smooth muscle cells (HUVSMC). It’s been found that different trans fatty acids (TFA) isomers may have different effects on the progression of cardiovascular diseases such as atherosclerosis .
- Methods of Application : In a study, HUVSMC were treated with 50 μM elaidic acid and 20 μM linoelaidic acid . The effects of these two TFAs on cell proliferation and cell cycle were then analyzed .
- Results or Outcomes : The study found that linoelaidic acid exhibited a stronger proliferative effect on HUVSMC than elaidic acid . The cell proliferation rose to 117.5 ± 0.57 % and the cell number in the S phase of the cell cycle reached 25.8 ± 2.8 % when treated with 20 μM linoelaidic acid .
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Scientific Field: Apoptosis Research
- Application Summary : Linoelaidic acid has been studied for its proapoptotic effects on human umbilical vein endothelial cells (HUVEC) .
- Methods of Application : In a study, HUVEC were grown in media supplied with linoelaidic acid at 50, 100, 200, 400 μmol/l for 24 or 48 h . The effects of linoelaidic acid on the viability and apoptosis of these cells were then examined .
- Results or Outcomes : The study found that linoelaidic acid inhibited the viability of HUVEC in a dose-dependent and time-dependent manner . The percentages of linoelaidic acid induced apoptotic and necrotic cells significantly increased compared with that of the control . The activities and mRNA expression of caspase-8, -9 and -3 were significantly increased in linoelaidic acid treated cells compared to that of the control .
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Scientific Field: Cancer Research
- Application Summary : Linoelaidic acid has been studied for its effects on cancer cells .
- Methods of Application : In a study, cancer cells were treated with 5 μM/ml linoelaidic acid . The effects of linoelaidic acid on the generation of reactive oxygen species (ROS) in these cells were then analyzed .
- Results or Outcomes : The study found that linoelaidic acid triggered substantial generation of ROS in cancer cells . This in turn caused apoptosis, demonstrating a dose-dependent increase in the degree of apoptosis .
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Scientific Field: Inflammation and Immune Response
- Application Summary : Linoelaidic acid has been studied for its association with the systemic immune-inflammation index (SII), a novel systemic inflammatory biomarker .
- Methods of Application : In a study, data was retrieved from the National Health and Nutrition Examination Survey (NHANES) for the years 1999–2000 and 2009–2010 . A multivariate linear regression model was used to investigate the connection between circulating TFAs and SII .
- Results or Outcomes : The study found independent positive associations between the log2-transformed palmitelaidic acid, the log2 transformed-vaccenic acid, the log2-transformed elaidic acid, the log2-transformed linolelaidic acid, and the log2-transformed-total sum of TFAs with the SII .
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Scientific Field: Renal Health
- Application Summary : Linoelaidic acid has been studied for its association with urinary albumin excretion, an early marker of chronic kidney disease .
- Methods of Application : In a study, complete TFAs and urinary ACR data were collected from the National Health and Nutrition Examination Survey (NHANES) (2009–2010 and 1999–2000 cycles) . The independent linear relationships between different circulating TFA isoforms and the ACR were examined by performing multivariable linear regression models .
- Results or Outcomes : The study found that elaidic acid, linolelaidic acid, and sum TFAs were shown to be positively associated with the ACR after full adjustment by weighted multivariable regression analysis . The positive associations were maintained in participants with hypertension and without diabetes .
Safety And Hazards
When handling Linoelaidic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(9E,12E)-octadeca-9,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-AVQMFFATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897508 | |
Record name | Linolelaidic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Linoelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Linoelaidic acid | |
CAS RN |
506-21-8, 8024-22-4 | |
Record name | Linolelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linolelaidic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oils, grape | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINOLELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Linoelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 - 29 °C | |
Record name | Linoelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.